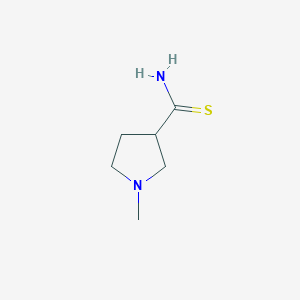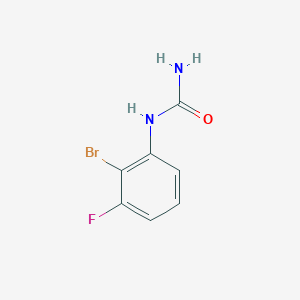![molecular formula C8H4F2N2O3 B12853923 2-(Difluoromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12853923.png)
2-(Difluoromethyl)-7-nitrobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-7-nitrobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethyl group at the 2-position and a nitro group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-7-nitrobenzo[d]oxazole typically involves the reaction of 2-aminophenol with difluoromethylating agents and nitrating agents. One common method involves the initial formation of the benzoxazole ring through the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. This intermediate is then subjected to difluoromethylation using reagents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions. Finally, nitration is achieved using nitric acid or a nitrating mixture to introduce the nitro group at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of metal catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Solvent-free conditions and microwave-assisted synthesis are also explored to reduce environmental impact and increase reaction rates .
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-7-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
科学的研究の応用
2-(Difluoromethyl)-7-nitrobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
作用機序
The mechanism of action of 2-(Difluoromethyl)-7-nitrobenzo[d]oxazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to hydrophobic pockets in proteins. The nitro group can participate in redox reactions, influencing the compound’s biological activity. These interactions can modulate signaling pathways and inhibit the function of specific enzymes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)-7-nitrobenzo[d]oxazole
- 2-(Chloromethyl)-7-nitrobenzo[d]oxazole
- 2-(Methyl)-7-nitrobenzo[d]oxazole
Uniqueness
2-(Difluoromethyl)-7-nitrobenzo[d]oxazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science .
特性
分子式 |
C8H4F2N2O3 |
|---|---|
分子量 |
214.13 g/mol |
IUPAC名 |
2-(difluoromethyl)-7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2N2O3/c9-7(10)8-11-4-2-1-3-5(12(13)14)6(4)15-8/h1-3,7H |
InChIキー |
LDUADIZPCNVQFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


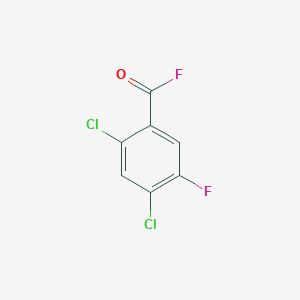
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)
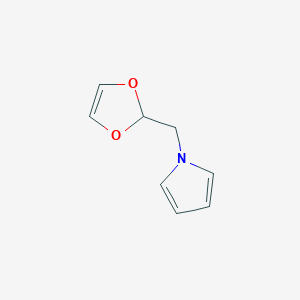
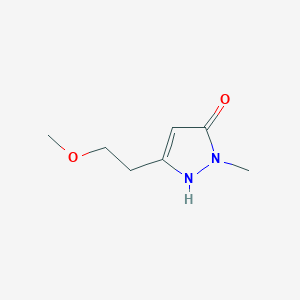



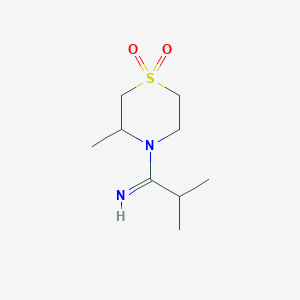
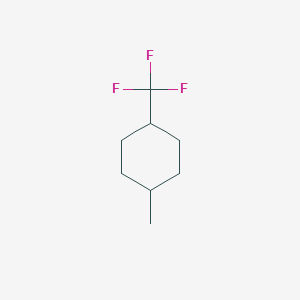
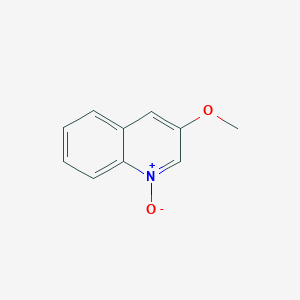
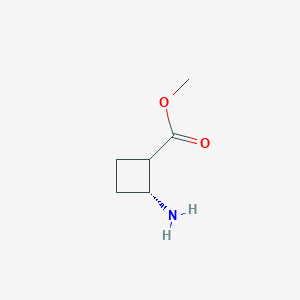
![2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853898.png)
